methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in methanol-water under reflux conditions for about 3 hours.
Work-up and Distillation: After the reaction, the mixture is worked up and distilled to obtain the desired pyrazole derivatives.
Functionalization: The functionalization of the 5-position is achieved by lithiation followed by trapping with electrophiles.
Chemical Reactions Analysis
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide (NBS), and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its trifluoromethyl group, which can enhance the biological activity of drugs.
Agrochemicals: The compound is used in the development of agrochemicals, providing improved efficacy and stability.
Material Science: It is also explored in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agrochemical effects.
Comparison with Similar Compounds
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other trifluoromethylated pyrazoles:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with different chemical properties.
These compounds share similar synthetic routes and applications but differ in their specific chemical and physical properties, making each unique in its own right.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-11-3-5-4-12-13(2)6(5)7(8,9)10/h4,11H,3H2,1-2H3 |
InChI Key |
NOHIGHVULWFSKU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
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